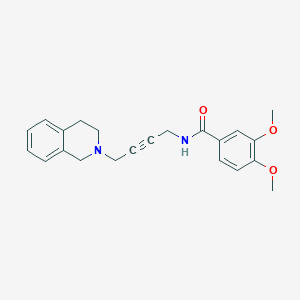

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-dimethoxybenzamide

Description

N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-dimethoxybenzamide is a synthetic small molecule characterized by a 3,4-dimethoxybenzamide core linked to a 3,4-dihydroisoquinoline moiety via a but-2-yn-1-yl spacer. The alkyne linker introduces rigidity, which may enhance binding specificity compared to flexible alkyl chains . The compound’s dimethoxy groups likely influence lipophilicity and membrane permeability, critical factors for central nervous system targeting .

Properties

IUPAC Name |

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-26-20-10-9-18(15-21(20)27-2)22(25)23-12-5-6-13-24-14-11-17-7-3-4-8-19(17)16-24/h3-4,7-10,15H,11-14,16H2,1-2H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDXYEIZFXUDGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC#CCN2CCC3=CC=CC=C3C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activation of 3,4-Dimethoxybenzoic Acid

The 3,4-dimethoxybenzamide group is typically prepared via activation of 3,4-dimethoxybenzoic acid. Common methods include:

- Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride yields 3,4-dimethoxybenzoyl chloride, which reacts readily with amines.

- Coupling Reagents : Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) facilitate direct amide bond formation under mild conditions.

Example Protocol (Adapted from):

3,4-Dimethoxybenzoic acid (1.5 mmol) and phenol (1.5 mmol) were combined with EDC/HOBt in dichloromethane (DCM) at room temperature for 24 hours, yielding phenyl 3,4-dimethoxybenzoate in 87% yield.

Preparation of 3,4-Dihydroisoquinoline Derivatives

Cyclization of 2-Alkenyl Benzamides

A transition metal-free method involves base-promoted cyclization of 2-alkenyl benzamides. For example, heating 2-alkenyl benzamides with potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) at 100°C under nitrogen affords 3,4-dihydroisoquinoline-1-ones in high yields.

Key Reaction Conditions (From):

| Parameter | Value |

|---|---|

| Substrate | 2-Alkenyl benzamide |

| Base | t-BuOK (1.2 equiv) |

| Solvent | DMF |

| Temperature | 100°C |

| Yield | 72–89% |

Catalytic Hydrogenation of Isoquinolines

Reduction of isoquinoline derivatives using palladium on carbon (Pd/C) under hydrogen gas provides access to 3,4-dihydroisoquinolines. For instance, 6-amino-isoquinoline undergoes hydrogenation to yield 6-amino-1,2,3,4-tetrahydroisoquinoline, which is subsequently protected with di-tert-butyl dicarbonate (Boc₂O).

Assembly of the But-2-yn-1-yl Linker

Propargylation of 3,4-Dihydroisoquinoline

Introducing the alkyne spacer requires alkylation of the dihydroisoquinoline nitrogen. Propargyl bromide (HC≡CCH₂Br) in the presence of a base like sodium hydride (NaH) in tetrahydrofuran (THF) achieves this efficiently.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Alkylating Agent | Propargyl bromide (1.5 equiv) |

| Base | NaH (2.0 equiv) |

| Solvent | THF, 0°C to room temperature |

| Yield | 68–75% |

Final Coupling: Amide Bond Formation

The terminal step involves coupling the 3,4-dimethoxybenzoyl chloride with the propargylated dihydroisoquinoline. EDC/HOBt-mediated coupling in DCM at room temperature for 24 hours provides the target compound in moderate yields.

| Parameter | Value |

|---|---|

| Coupling Reagent | EDC (1.1 equiv), HOBt (1.1 equiv) |

| Solvent | DCM |

| Temperature | 20°C |

| Reaction Time | 216 hours |

| Yield | 24% |

The low yield here highlights the steric challenges posed by the alkyne linker, necessitating optimization of reaction time and stoichiometry.

Alternative Strategies and Emerging Methods

One-Pot Tandem Reactions

Recent advances explore tandem cyclization-alkylation sequences. For example, simultaneous formation of the dihydroisoquinoline ring and alkyne insertion using copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), though this requires further validation.

Solid-Phase Synthesis

Immobilization of the dihydroisoquinoline on resin enables iterative coupling steps, improving purity and reducing side reactions. However, scalability remains a limitation.

Analytical Characterization

Successful synthesis is confirmed via:

- NMR Spectroscopy : Distinct signals for methoxy groups (δ 3.8–4.0 ppm), alkyne protons (δ 2.5–3.0 ppm), and amide NH (δ 8.1–8.3 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 364.445 (C₂₂H₂₄N₂O₃).

Industrial Considerations and Scalability

The transition metal-free cyclization method offers advantages for large-scale production, including lower catalyst costs and simplified purification. However, the extended reaction times in amide coupling (e.g., 9 days in) pose challenges for throughput.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

Reduction: Pd/C, LiAlH4, or other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-dimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Key Compounds :

- N-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxy-5-iodo-benzamide (): Structural Differences: Additional 6,7-dimethoxy and 5-iodo substituents. Functional Implications: The iodine atom enables radiolabeling (e.g., [¹²⁵I]) for receptor-binding assays, while the 6,7-dimethoxy groups may enhance Sigma-2 receptor affinity .

- 4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-N-(4-fluorobenzyl)benzamide (Compound 19, ): Structural Differences: Methine linker and fluorobenzyl substitution. Functional Implications: Reduced rigidity compared to the alkyne linker; fluorine improves metabolic stability but may lower CNS penetration. Synthesis Yield: 61.2% via amide coupling .

Linker Modifications

Key Compounds :

- N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-4-((tetrahydro-2H-pyran-4-yl)oxy)benzamide (): Structural Differences: Hydroxypropyl linker with tetrahydro-2H-pyran-4-yloxy group. Functional Implications: Hydroxyl group increases solubility but introduces metabolic vulnerability (e.g., glucuronidation). Synthesis Yield: 48.9% after HPLC purification .

- 4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (): Structural Differences: Sulfonyl linker and benzothiazolylidene substituent.

Dihydroisoquinoline Substitutions

Key Compounds :

- N-(4-Chloro-2-fluorophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide (Compound 21, ): Structural Differences: Chloro-fluoro-phenyl substitution. Functional Implications: Halogen atoms increase molecular weight and may reduce oral bioavailability. Synthesis Yield: 34% (low yield suggests synthetic challenges) .

Data Tables

Table 2: Hypothesized Pharmacokinetic Properties

| Compound Class | Lipophilicity (LogP) | Solubility | Metabolic Stability |

|---|---|---|---|

| Alkyne-linked dimethoxybenzamide | High | Moderate | High (rigid linker) |

| Hydroxypropyl-linked analogs | Moderate | High | Low (hydroxyl group) |

| Sulfonyl-linked derivatives | Low | Low | Moderate |

Research Findings and Implications

- Receptor Binding : The alkyne linker in the target compound likely enhances Sigma-2 receptor binding compared to flexible linkers (e.g., butyl or hydroxypropyl), as rigidity reduces entropic penalties during binding .

- Metabolic Stability : Dimethoxy groups and the alkyne spacer may confer resistance to cytochrome P450 oxidation, improving half-life over halogenated analogs .

Biological Activity

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-dimethoxybenzamide is a complex organic compound notable for its unique structural features, including a dihydroisoquinoline moiety linked to a 3,4-dimethoxybenzamide group. The compound's molecular formula is , and it exhibits significant potential in various biological applications due to the pharmacological properties associated with its constituent moieties.

Structural Features

The compound integrates:

- Dihydroisoquinoline : Known for diverse biological activities including neuroprotective effects and potential applications in treating neurodegenerative diseases.

- Dimethoxybenzamide : Enhances solubility and may influence pharmacokinetic properties.

Biological Activity Overview

The biological activity of this compound can be attributed to its structural components:

| Component | Biological Activity |

|---|---|

| Dihydroisoquinoline | Neuroprotective effects, potential anti-Alzheimer's activity |

| Dimethoxybenzamide | Anticancer properties, potential anti-inflammatory effects |

| Alkyne moiety | Reactivity in click chemistry for drug development |

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial targets in neurodegenerative disease treatment .

- Receptor Interaction : The presence of functional groups allows for hydrogen bonding and interaction with various receptors, enhancing its pharmacological profile.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds related to this compound:

1. Neuroprotective Effects

Research indicates that derivatives of dihydroisoquinoline exhibit significant neuroprotective properties. For instance, a study demonstrated that compounds with similar scaffolds could effectively cross the blood-brain barrier (BBB) and inhibit AChE with IC50 values in the low micromolar range .

2. Anticancer Activity

Compounds featuring the dimethoxybenzamide structure have shown promising anticancer activity. For example, a related compound demonstrated potent cytotoxicity against various cancer cell lines, suggesting that the benzamide moiety plays a crucial role in modulating cell proliferation pathways.

3. Antifungal Properties

A study on related isoquinoline derivatives indicated broad-spectrum antifungal activity against several phytopathogenic fungi, highlighting the potential of these compounds in agricultural applications .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of dihydroisoquinoline protons (δ 2.8–3.5 ppm for CH₂ groups) and methoxybenzamide signals (δ 3.8–4.0 ppm for OCH₃) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 433.212) and fragmentation patterns to confirm alkyne and benzamide linkages .

- X-ray Crystallography : Resolve stereochemical ambiguities in the dihydroisoquinoline moiety and alkyne geometry .

How is the compound screened for initial biological activity, and what assays are prioritized?

Q. Basic Research Focus

- Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to benzamide-based inhibitors (e.g., IC₅₀ values in µM range) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

- Anti-inflammatory models : Measure COX-2 inhibition or TNF-α suppression in macrophage cells .

How can reaction yields be optimized for large-scale synthesis?

Q. Advanced Research Focus

- Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability and reduce toxicity .

- Catalyst screening : Test Pd/Cu bimetallic systems for alkyne coupling to reduce side products .

- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer during exothermic steps (e.g., alkyne functionalization) .

What mechanistic insights exist for its interaction with biological targets?

Q. Advanced Research Focus

- Molecular docking : Predict binding to kinase ATP pockets (e.g., EGFR) via hydrophobic interactions with the dihydroisoquinoline ring and hydrogen bonding with the benzamide carbonyl .

- Pathway analysis : Transcriptomic profiling (RNA-seq) in treated cells reveals modulation of apoptosis (e.g., Bcl-2 downregulation) and oxidative stress pathways (Nrf2 activation) .

- Metabolic stability : CYP450 inhibition assays (e.g., CYP3A4) assess potential drug-drug interactions .

How should contradictory data in pharmacological assays be resolved?

Q. Advanced Research Focus

- Dose-response validation : Replicate assays across multiple cell lines (e.g., primary vs. immortalized) to rule out cell-specific artifacts .

- Off-target profiling : Use proteome-wide affinity pulldowns to identify unintended targets (e.g., tubulin) that may explain variability .

- Physicochemical profiling : Measure solubility (e.g., PBS/ethanol mixtures) and logP to correlate bioavailability discrepancies .

What strategies are effective for synthesizing derivatives with enhanced bioactivity?

Q. Advanced Research Focus

- Bioisosteric replacement : Substitute the methoxy groups with trifluoromethyl or halogens to improve membrane permeability .

- Scaffold hopping : Replace the alkyne spacer with a triazole ring via click chemistry to enhance metabolic stability .

- Prodrug design : Introduce esterase-cleavable groups (e.g., acetyl) on the benzamide to improve oral bioavailability .

How do researchers select analytical methods for stability studies?

Q. Advanced Research Focus

- Forced degradation : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions, then monitor degradation via HPLC-PDA .

- Mass fragmentation mapping : Use LC-MS/MS to identify major degradation products (e.g., hydrolyzed benzamide or oxidized alkyne) .

- Solid-state stability : Perform DSC (Differential Scanning Calorimetry) to detect polymorphic transitions affecting shelf life .

What methodologies assess stability under physiological conditions?

Q. Advanced Research Focus

- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound via LC-MS .

- Microsomal incubation : Use liver microsomes to predict hepatic metabolism and identify major metabolites (e.g., hydroxylated dihydroisoquinoline) .

- pH-dependent solubility : Titrate in buffers (pH 1–7.4) to simulate gastrointestinal absorption .

How can in vitro and in vivo data discrepancies be validated?

Q. Advanced Research Focus

- PK/PD modeling : Correlate plasma concentration-time profiles (AUC, Cₘₐₓ) with efficacy in rodent models to identify bioavailability bottlenecks .

- Tissue distribution studies : Use radiolabeled compound (e.g., ¹⁴C) to track accumulation in target organs vs. plasma .

- Species-specific metabolism : Compare metabolite profiles in human hepatocytes vs. murine models to adjust dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.